Cas no 2097950-04-2 (2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid)

2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid structure
2097950-04-2 structure
Product name:2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
CAS No:2097950-04-2
MF:C11H16N2O4
MW:240.255743026733
CID:5722074
PubChem ID:121202398

2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • AKOS026710580
    • starbld0027693
    • F1907-6211
    • 2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
    • 2097950-04-2
    • 2-(5-ethyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)propanoic acid
    • Inchi: 1S/C11H16N2O4/c1-3-13-9(14)7-4-12(6(2)11(16)17)5-8(7)10(13)15/h6-8H,3-5H2,1-2H3,(H,16,17)
    • InChI Key: BVZVTJVJVHTTJD-UHFFFAOYSA-N
    • SMILES: O=C1C2CN(C(C(=O)O)C)CC2C(N1CC)=O

Computed Properties

  • Exact Mass: 240.11100700g/mol
  • Monoisotopic Mass: 240.11100700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.9
  • Topological Polar Surface Area: 77.9Ų

2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-6211-0.25g
2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
2097950-04-2 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-6211-2.5g
2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
2097950-04-2 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-6211-5g
2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
2097950-04-2 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-6211-10g
2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
2097950-04-2 95%+
10g
$1684.0 2023-09-07
TRC
E179116-100mg
2-(5-Ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic Acid
2097950-04-2
100mg
$ 95.00 2022-06-05
TRC
E179116-1g
2-(5-Ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic Acid
2097950-04-2
1g
$ 570.00 2022-06-05
Life Chemicals
F1907-6211-0.5g
2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
2097950-04-2 95%+
0.5g
$380.0 2023-09-07
TRC
E179116-500mg
2-(5-Ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic Acid
2097950-04-2
500mg
$ 365.00 2022-06-05
Life Chemicals
F1907-6211-1g
2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
2097950-04-2 95%+
1g
$401.0 2023-09-07

Additional information on 2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid

Professional Introduction to Compound with CAS No. 2097950-04-2 and Product Name: 2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid

The compound with the CAS number 2097950-04-2 and the product name 2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The intricate scaffold of this molecule, featuring a fused pyrrole-pyrrolone system, makes it a promising candidate for further exploration in drug discovery and therapeutic development.

In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological properties and potential applications in medicine. The specific structure of 2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid includes a pyrrolo[3,4-c]pyrrole core, which is known for its presence in various bioactive natural products and pharmaceuticals. This core structure has been extensively studied for its potential to interact with biological targets, making it a valuable scaffold for medicinal chemistry.

The presence of the 5-ethyl group and the 4,6-dioxo moiety in the molecule introduces additional functional groups that can influence its reactivity and biological activity. These functional groups provide multiple sites for chemical modification, allowing researchers to tailor the properties of the compound for specific applications. The propanoic acid side chain further enhances the molecular diversity, enabling interactions with various biological receptors and enzymes.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. For instance, derivatives of pyrrolo[3,4-c]pyrroles have shown promise in the treatment of various diseases, including cancer and infectious disorders. The compound in question has been investigated for its potential antimicrobial and anti-inflammatory properties. Preliminary experiments suggest that it may interfere with key metabolic pathways in pathogens, making it a candidate for further development as an antimicrobial agent.

The synthesis of 2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid involves complex organic transformations that require careful optimization to ensure high yield and purity. The synthesis typically begins with the construction of the pyrrolo[3,4-c]pyrrole core through cyclization reactions. Subsequent functionalization steps introduce the 5-ethyl group and the 4,6-dioxo moiety. The final step involves coupling the pyrrole-pyrrolone scaffold to the propanoic acid side chain through esterification or other coupling reactions.

One of the key challenges in working with such complex molecules is ensuring regioselectivity during synthesis. The presence of multiple reactive sites in the molecule necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled researchers to overcome these challenges by employing catalytic systems that promote selective transformations.

In terms of biological activity, 2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid has shown interesting interactions with various biological targets. Studies using computational modeling have predicted potential binding modes with enzymes and receptors involved in disease pathways. These predictions provide a rational basis for designing experiments to validate these interactions experimentally.

Experimental validation often involves using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm molecular structure and purity. Additionally, biological assays are conducted to evaluate the compound's activity against relevant targets. These assays may include enzyme inhibition assays, cell-based assays, or animal models depending on the intended application.

The potential applications of this compound are broad and span multiple therapeutic areas. In oncology, for example, heterocyclic compounds have been explored as inhibitors of kinases and other enzymes involved in cancer cell proliferation. Similarly, in infectious diseases research, such compounds have shown promise as inhibitors of bacterial and viral enzymes essential for pathogen survival.

The development of new drug candidates is a lengthy process that requires extensive testing to ensure safety and efficacy. However, compounds like 2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid serve as valuable starting points for further research. By understanding their structure-activity relationships (SAR), researchers can design more potent derivatives with improved pharmacological properties.

Future research directions may include exploring modifications to the 5-ethyl group or the propanoic acid side chain to enhance bioavailability or target specificity. Additionally, investigating synthetic routes that improve scalability will be crucial for moving from laboratory-scale production to larger-scale manufacturing.

In conclusion, 2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid represents a significant advancement in chemical biology and pharmaceutical research due to its unique structural features and potential biological activities. Its complex heterocyclic scaffold provides multiple opportunities for chemical modification and biological interaction, making it a promising candidate for further exploration in drug discovery efforts aimed at treating various diseases.

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